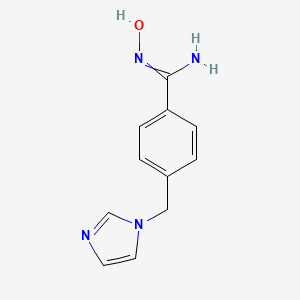
N'-hydroxy-4-(1H-imidazol-1-ylmethyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine is a compound that features an imidazole ring attached to a benzamidine moiety through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Methylene Bridge: The methylene bridge can be introduced by reacting the imidazole derivative with a suitable aldehyde under basic conditions.
Formation of the Benzamidine Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole and benzamidine moieties.
Reduction: Reduced forms of the imidazole and benzamidine moieties.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole share the imidazole ring structure and exhibit similar biological activities.
Benzamidine Derivatives: Compounds like benzamidine hydrochloride are structurally similar and are used as enzyme inhibitors.
Uniqueness
4-((1H-imidazol-1-yl)methyl)-N-hydroxybenzamidine is unique due to its combined imidazole and benzamidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse activities .
Propiedades
Fórmula molecular |
C11H12N4O |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
N'-hydroxy-4-(imidazol-1-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C11H12N4O/c12-11(14-16)10-3-1-9(2-4-10)7-15-6-5-13-8-15/h1-6,8,16H,7H2,(H2,12,14) |
Clave InChI |
BBVFTVYELNTMMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=CN=C2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



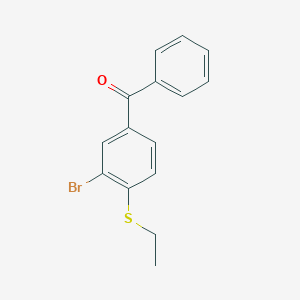
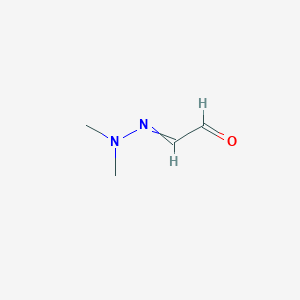
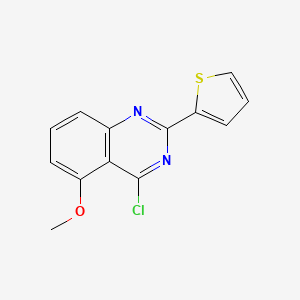
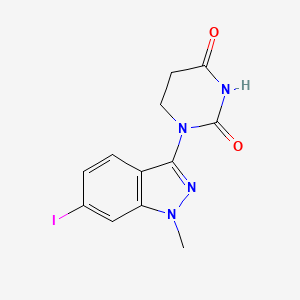
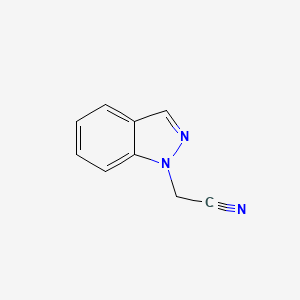

![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)



![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)

![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
